molecular formula C18H14N2O3 B2829372 N'-[1-(1,3-dioxo-2,3-dihydro-1H-inden-2-ylidene)ethyl]benzohydrazide CAS No. 1020251-95-9

N'-[1-(1,3-dioxo-2,3-dihydro-1H-inden-2-ylidene)ethyl]benzohydrazide

Cat. No. B2829372
M. Wt: 306.321
InChI Key: XJZCDBOSFMFDEL-UHFFFAOYSA-N
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Description

“N’-[1-(1,3-dioxo-2,3-dihydro-1H-inden-2-ylidene)ethyl]benzohydrazide” is a chemical compound that has been studied in the context of organic synthesis . It is involved in the synthesis of imidazolidin-2-ylidene-indenedione, pyrimidine-2-ylidene-indenedione, and indenoquinoxaline derivatives .


Synthesis Analysis

This compound can be synthesized through a one-pot three-component reaction between ninhydrin, malononitrile, and various diamines in water medium under catalyst-free conditions . This reaction shows attractive characteristics, such as substrate availability, good yields, existence of numerous hydrogen-bonding possibilities in product, and its mild conditions in ethanol media .


Chemical Reactions Analysis

The compound is involved in multicomponent reactions (MCRs), which involve at least three starting substrates . These reactions have provided environmentally benign, operationally simple, and economically viable protocols to give products in high yields and minimum waste generation .

Scientific Research Applications

Cardioprotective Effects

One study explores the protective effect of a related compound, (E)-N'-(1-(3-oxo-3H-benzo[f]chromen-2-yl)ethylidene)benzohydrazide, against cardiac remodeling in isoproterenol-induced myocardial infarction in rats. This compound showed potent inhibition of the angiotensin-converting enzyme (ACE) and significantly improved cardiac dysfunction markers, suggesting its potential use as an anticoagulant agent to prevent thrombosis in acute myocardial infarction (Khdhiri Emna et al., 2020).

Anticancer Activity

Another study highlights the synthesis and evaluation of biological activity of N′-[2-oxo-1,2 dihydro-3H-indol-3-ylidene] benzohydrazides as potential anticancer agents. Among the compounds tested, the 3,4,5-trimethoxy-N′-[5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide derivative showed potent inhibitory effects against various tumor cell lines, suggesting its utility in cancer research (Arpit Katiyar et al., 2015).

Corrosion Inhibition

Research on hydroxy phenyl hydrazides, including compounds similar to the specified chemical, demonstrates their role as corrosion impeding agents. These compounds showed significant protection against corrosion of mild steel in acidic medium, indicating their potential application in the development of environmentally friendly corrosion inhibitors (A. Singh et al., 2021).

Molecular Structure and Spectral Analysis

The molecular structure, spectral analysis, and cytotoxic activity of aroylhydrazones have been studied, providing insights into their potential antibacterial properties. These studies contribute to the understanding of how structural variations in benzohydrazides influence their biological activities and could inform the design of new antibacterial agents (Ravindra Singh et al., 2017).

Catalytic Performance

Dioxidomolybdenum(VI) complexes with hydrazone ligands, including similar compounds, have been synthesized and characterized. These complexes showed promising catalytic properties in oxidation reactions, highlighting their potential in catalytic applications (Cong Wang et al., 2019).

Future Directions

The future directions for this compound could involve further exploration of its potential applications in organic synthesis and medicinal chemistry. Its role in the synthesis of various derivatives and its potential inhibitory activity on protein kinase CK2 suggest that it could have significant implications in the development of new therapeutic agents .

properties

IUPAC Name

N-[(E)-1-(1-hydroxy-3-oxoinden-2-yl)ethylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O3/c1-11(19-20-18(23)12-7-3-2-4-8-12)15-16(21)13-9-5-6-10-14(13)17(15)22/h2-10,21H,1H3,(H,20,23)/b19-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQQPXOFJWITHAG-YBFXNURJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)C1=CC=CC=C1)C2=C(C3=CC=CC=C3C2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=O)C1=CC=CC=C1)/C2=C(C3=CC=CC=C3C2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[1-(1,3-dioxo-2,3-dihydro-1H-inden-2-ylidene)ethyl]benzohydrazide

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